Pyruvatoxime

描述

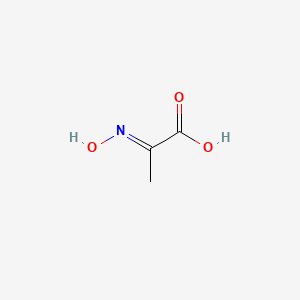

Structure

3D Structure

属性

CAS 编号 |

2211-14-5 |

|---|---|

分子式 |

C3H5NO3 |

分子量 |

103.08 g/mol |

IUPAC 名称 |

(2E)-2-hydroxyiminopropanoic acid |

InChI |

InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6)/b4-2+ |

InChI 键 |

MVGBKLTYYAYYGY-DUXPYHPUSA-N |

SMILES |

CC(=NO)C(=O)O |

手性 SMILES |

C/C(=N\O)/C(=O)O |

规范 SMILES |

CC(=NO)C(=O)O |

其他CAS编号 |

2211-14-5 |

物理描述 |

Solid |

溶解度 |

902 mg/mL |

同义词 |

2-oximinopropanoic acid 2-oximinopropanoic acid, ion (1-) pyruvatoxime pyruvic oxime |

产品来源 |

United States |

Synthetic Chemistry Paradigm:this Research Framework Views Pyruvatoxime and Its Derivatives As Tools for Organic Synthesis. the Core Concept is the Use of Methyl Pyruvate Oxime As a Stable, Safe, and Versatile Carbonyl Source.acs.orgthe Theoretical Foundation for This Work Includes:

Synthon Approach: Methyl pyruvate (B1213749) oxime is treated as a "carbonyl synthon," a chemical building block that can introduce a carbonyl group into a molecule. acs.org

Reaction Mechanism Theory: The synthetic strategy relies on a deep understanding of reaction mechanisms, specifically the Beckmann fragmentation of the oxime to generate isocyanate intermediates, which are then trapped by various nucleophiles. organic-chemistry.org This allows for the controlled and diverse construction of complex molecules.

Biochemical and Structural Biology Paradigm:this Paradigm Investigates the Role of Pyruvatoxime in Biological Systems. the Research Focuses on Its Interaction with Specific Enzymes and Its Position Within Metabolic Pathways. the Guiding Theoretical Frameworks Are:

Established Synthetic Pathways for this compound

The primary and most established method for synthesizing this compound involves the direct reaction of a pyruvate-based compound with hydroxylamine. This pathway is a classic example of oxime formation, a fundamental reaction in organic chemistry.

The synthesis of this compound is achieved through the condensation of an aldehyde or a ketone with hydroxylamine; in this case, the ketone functional group of pyruvic acid reacts with hydroxylamine (NH₂OH) byjus.comwikipedia.org. The reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the pyruvate (B1213749) molecule. This is followed by a proton transfer to form a tetrahedral intermediate known as a carbinolamine researchgate.netnih.gov. The second and typically rate-determining step is the acid-catalyzed dehydration (elimination of a water molecule) of this carbinolamine intermediate to yield the final oxime product with its characteristic C=N-OH functional group researchgate.net.

Kinetic studies on the formation of methyl pyruvate oxime in aqueous solutions have shown that the reaction's rate is significantly dependent on the pH of the medium researchgate.net. The formation of oximes is generally catalyzed in a weakly acidic medium, which facilitates the dehydration of the carbinolamine intermediate byjus.comresearchgate.net. The thermodynamic stability of oximes derived from α-oxo acids like pyruvic acid is notably high, which favors the formation of the product nih.gov.

The optimization of chemical reactions is a critical process for improving outcomes such as yield, purity, and cost-effectiveness by altering various reaction parameters . For the synthesis of this compound, several factors can be fine-tuned to maximize the yield and reaction rate.

pH Control: The pH of the reaction medium is a crucial parameter. The rate of carbinolamine dehydration is acid-catalyzed researchgate.net. However, at very low pH, the hydroxylamine precursor becomes fully protonated (NH₃OH⁺), rendering it non-nucleophilic and thus halting the initial attack on the carbonyl carbon. Therefore, a weakly acidic environment is typically optimal to facilitate both the nucleophilic attack and the subsequent dehydration step byjus.com.

Solvent Selection: The choice of solvent can impact reactant solubility and reaction kinetics. While the reaction is often performed in aqueous solutions, the use of different solvents can be explored to improve yields and simplify product isolation researchgate.net.

Catalyst: While the reaction is inherently acid-catalyzed, the addition of specific catalysts can accelerate the process. For instance, aniline has been found to significantly increase the rate of oxime formation in certain systems researchgate.net.

The following table summarizes key parameters and their typical effects on this compound synthesis.

| Parameter | Effect on Reaction | Optimized Condition |

| pH | Affects both nucleophilic attack and dehydration steps. | Weakly acidic (pH ~4-5) is generally optimal. |

| Temperature | Influences reaction rate and potential for side reactions. | Often performed at room temperature or with gentle heating. |

| Solvent | Impacts solubility and reaction kinetics. | Aqueous solutions or polar organic solvents are common. |

| Catalyst | Can accelerate the rate-determining dehydration step. | General acid catalysis; specific additives like aniline may be used. |

Novel and Emerging Synthetic Approaches to this compound

While direct condensation is the standard, modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances solubilityofthings.com. Applying these principles to this compound synthesis can lead to more sustainable and safer production methods.

Key principles applicable to this synthesis include:

Prevention of Waste: Optimizing reactions to achieve high yields and minimize byproducts is a core tenet solubilityofthings.comacs.org.

Use of Safer Solvents: Replacing hazardous organic solvents with benign alternatives like water or ethanol significantly reduces environmental impact and improves safety acs.orginstituteofsustainabilitystudies.com. The synthesis of this compound can often be conducted in aqueous media.

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure minimizes energy consumption acs.orgsphinxsai.com.

Use of Renewable Feedstocks: Pyruvic acid, the primary precursor, can be produced from renewable resources like glucose through glycolysis, aligning with the goal of using renewable starting materials sphinxsai.comwikipedia.org.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction and generate more waste acs.orgsphinxsai.com. The acid-catalyzed nature of oxime formation fits this principle well.

The table below illustrates the application of these principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Optimize reaction conditions (pH, temperature) to maximize conversion and yield acs.org. |

| Safer Solvents | Utilize water as the reaction solvent, avoiding volatile organic compounds (VOCs) instituteofsustainabilitystudies.com. |

| Energy Efficiency | Develop procedures that proceed efficiently at room temperature to reduce heating costs acs.org. |

| Renewable Feedstocks | Source pyruvic acid from biomass fermentation processes wikipedia.org. |

| Catalysis | Employ small amounts of an acid catalyst rather than stoichiometric reagents sphinxsai.com. |

Precursor Chemistry and Stereochemical Considerations in this compound Synthesis

The structure and properties of the starting materials directly influence the outcome of the synthesis. For this compound, the key precursors are pyruvic acid and hydroxylamine. Pyruvic acid is the simplest alpha-keto acid, featuring both a carboxylic acid and a ketone functional group wikipedia.org.

A significant aspect of oxime chemistry is the potential for stereoisomerism. The carbon-nitrogen double bond (C=N) in an oxime does not allow for free rotation, which can lead to the formation of geometric isomers (E/Z isomers) if the groups attached to the carbon are different wikipedia.org. In this compound, the carbon of the C=N bond is attached to a methyl group (-CH₃) and a carboxylic acid group (-COOH). Because these two groups are different, this compound can exist as two distinct stereoisomers.

The control of stereochemistry is a fundamental challenge and goal in modern organic synthesis researchgate.net. The specific reaction conditions, such as the solvent, temperature, and pH, can influence the kinetic and thermodynamic control of the reaction, potentially favoring the formation of one isomer over the other. The ability to selectively synthesize a single, desired enantiomer or diastereomer is crucial, as different stereoisomers of a molecule can have vastly different biological activities and physical properties nih.gov. Therefore, a thorough understanding of the reaction mechanism is essential for developing stereoselective syntheses of this compound.

Fundamental Reaction Types Involving the Oxime Moiety

The reactivity of this compound is largely dictated by its oxime functional group (C=N-OH), which also contains a carboxylic acid moiety. The oxime group can participate in a variety of reactions, displaying both nucleophilic and electrophilic characteristics. wikipedia.orgmasterorganicchemistry.com

The oxime moiety possesses lone pairs of electrons on both the nitrogen and oxygen atoms, which allows it to act as a nucleophile. masterorganicchemistry.com Conversely, the carbon atom of the C=N bond is electron-deficient and serves as an electrophilic center, susceptible to attack by nucleophiles. uobasrah.edu.iqunits.it

Nucleophilic Reactivity: As a nucleophile, the oxygen atom of the this compound hydroxyl group can react with electrophiles. This reactivity is central to many derivatization reactions of oximes. The high reactivity of the oxime -OH group facilitates the formation of corresponding salts, known as oximates. mdpi.com

O-Alkylation/O-Acylation: The hydroxyl group can be alkylated or acylated to form O-substituted oximes. mdpi.com This reaction involves the attack of the nucleophilic oxygen on an alkyl halide or acyl halide.

Electrophilic Reactivity: The carbon atom of the C=N double bond in this compound is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This allows for nucleophilic addition reactions across the double bond.

Reduction to Amines: The C=N bond can be reduced by various reagents, such as sodium metal or catalytic hydrogenation, to yield amines. wikipedia.org

Hydrolysis: Oximes can be hydrolyzed back to the corresponding carbonyl compound (pyruvic acid in this case) and hydroxylamine, typically by heating in the presence of an inorganic acid. wikipedia.org

The table below summarizes the dual reactivity patterns of the oxime group.

| Reactivity Type | Reactive Site | Description | Example Reaction |

| Nucleophilic | Oxime Oxygen | The lone pair on the oxygen atom attacks an electrophile. | O-Alkylation |

| Electrophilic | C=N Carbon | The electron-deficient carbon is attacked by a nucleophile. | Reduction to amine |

The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides under acidic conditions. byjus.comrsc.org The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is in the anti position relative to the hydroxyl group. jk-sci.com The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the final amide product is formed. masterorganicchemistry.comyoutube.com

For this compound, which is a ketoxime derived from pyruvic acid (a ketone), the rearrangement would be expected to yield an N-substituted amide. The migrating group would be the methyl group or the carboxyl group. The stereochemistry of the oxime (E/Z isomerism) determines which group migrates. jk-sci.com Given the structure of (2E)-2-(hydroxyimino)propanoic acid, the carboxyl group is anti to the hydroxyl group, and its migration would be anticipated.

General Mechanism of the Beckmann Rearrangement:

Protonation of the oxime hydroxyl group by a strong acid. jk-sci.com

Migration of the group anti to the leaving group, with simultaneous departure of water to form a nitrilium ion. jk-sci.com

Attack of a water molecule on the nitrilium ion. masterorganicchemistry.com

Deprotonation and tautomerization to yield the stable amide. byjus.com

| Step | Description | Intermediate/Product |

| 1 | Protonation of -OH group | Protonated Oxime |

| 2 | Migration of anti group & loss of H₂O | Nitrilium ion |

| 3 | Nucleophilic attack by H₂O | Iminol |

| 4 | Tautomerization | Amide |

This compound as a Ligand in Coordination Chemistry

Oximes are effective ligands for a wide range of metal ions, forming stable coordination complexes. wikipedia.orgresearchgate.net this compound, possessing a carboxyl group in addition to the oxime moiety, can act as a multidentate chelating agent, binding to a metal center through the nitrogen of the oxime, the oxygen of the oxime, and the oxygen atoms of the carboxylate group. researchgate.net

This compound can coordinate to metal ions to form chelate rings, which enhances the stability of the resulting complexes. The deprotonated form of the ligand is typically involved in coordination. researchgate.net The specific coordination mode depends on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions. ekb.eg Structurally similar ligands, like pyruvic acid thiosemicarbazone, have been shown to coordinate as monoanionic or dianionic tridentate ONS ligands. researchgate.net By analogy, this compound is expected to act as a tridentate O,N,O ligand.

The formation of metal complexes involves the reaction of a metal salt with the ligand in a suitable solvent. ekb.egmdpi.com The resulting complexes can be characterized using various spectroscopic and analytical techniques. bhu.ac.in

The structural and electronic properties of metal complexes are determined by the coordination environment around the central metal ion. wikipedia.orgresearchgate.net The geometry of this compound complexes can vary, with common geometries for transition metals including octahedral, square planar, and tetrahedral. ekb.eg

Structural Properties: X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes, providing data on bond lengths, bond angles, and coordination geometry. mdpi.com For example, in related complexes, the coordination of nitrogen and oxygen donor atoms from ligands to metal centers like Fe(II) and Zn(II) has been well-characterized, with typical Fe-N bond lengths around 2.14 Å and Fe-O bond lengths between 2.10 and 2.19 Å. mdpi.com

Electronic Properties: Techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements provide insight into the electronic structure of the complexes. UV-Vis spectra can reveal information about d-d electronic transitions and charge-transfer bands, which are characteristic of the complex's geometry and the nature of the metal-ligand bonding. bhu.ac.in

| Property | Method of Analysis | Information Obtained |

| Structure | X-ray Crystallography | Bond lengths, bond angles, coordination geometry, crystal packing. mdpi.com |

| Electronic | UV-Vis Spectroscopy | d-d transitions, charge-transfer bands, electronic configuration. bhu.ac.in |

| Magnetic | Magnetic Susceptibility | Spin state of the metal ion, magnetic moment. bhu.ac.in |

Enzymatic and Biomimetic Transformations of this compound

This compound, as a derivative of the key metabolic intermediate pyruvate, can be a substrate for various enzymatic and biomimetic reactions. nih.gov Research has shown that soil organisms are capable of oxidizing pyruvic acid oxime, indicating the existence of enzymes that can process this molecule. nih.gov

Enzymes are highly efficient and selective biological catalysts. nih.gov The transformation of pyruvate is a central process in metabolism, catalyzed by enzymes like pyruvate dehydrogenase and pyruvate kinase. nih.govyoutube.com While direct enzymatic transformations of this compound are less documented, the structural similarity to pyruvate suggests potential interactions with related enzymes. Some enzymes use cofactors like thiamine diphosphate to catalyze the decarboxylation of pyruvate, proceeding through a "Breslow intermediate". researchgate.net

Biomimetic chemistry seeks to replicate the function of biological systems using synthetic molecules. hepatochem.com Biomimetic catalysts, such as metalloporphyrins, can mimic the action of enzymes like cytochrome P450 to perform oxidations and other transformations on various substrates. hepatochem.comresearchgate.net These systems could potentially be applied to the transformation of this compound, catalyzing reactions such as hydroxylation, oxidation, or cleavage. hepatochem.com Biomimetic approaches often involve creating synthetic catalysts that provide a specific chemical environment, such as a cavity or pocket, to bind a substrate and lower the energy barrier for a reaction, similar to an enzyme's active site. nih.gov

| Transformation Type | Catalyst | Potential Reaction |

| Enzymatic | Soil organism enzymes nih.gov | Oxidation nih.gov |

| Biomimetic | Metalloporphyrins hepatochem.com | Hydroxylation, Oxidation, Cleavage hepatochem.com |

Enzyme-Catalyzed Reactions Involving this compound

Pyruvic Oxime + O₂ → Pyruvate + Nitrite (B80452) oup.com

Structurally, POD from A. faecalis (AfPOD) is a homotetramer with a molecular mass of approximately 115 kDa, and its subunit structure shares homology with class II aldolases. asm.orgasm.orgoup.com The active site contains an iron ion coordinated by three histidines and three water molecules. asm.orgrcsb.org Studies have shown that the enzyme's activity is dependent on the iron being in the ferrous (Fe²⁺) state. oup.com The pathway of pyruvic oxime oxidation in Alcaligenes does not proceed through an initial hydrolysis of the oxime into pyruvate and hydroxylamine; instead, it involves direct enzymatic oxidation. nih.gov

Research into the catalytic mechanism of AfPOD has utilized mutational experiments to identify key amino acid residues in the active site. A significant decrease in the catalytic constant (kcat) was observed in variants where specific residues were mutated, highlighting their importance in the catalytic process. asm.org

Table 1: Effect of Active Site Mutations on the Catalytic Efficiency of A. faecalis Pyruvic Oxime Dioxygenase (AfPOD) Data derived from mutational analysis studies.

| Enzyme Variant | Mutation | Relative Catalytic Constant (kcat) | Presumed Role of Residue |

|---|---|---|---|

| Wild-Type | None | 100% | Baseline activity |

| Q53A | Glutamine-53 to Alanine | Significantly decreased | Contributes to substrate binding via hydrogen bonds. asm.org |

| E164A | Glutamate-164 to Alanine | Significantly decreased | Contributes to substrate binding via hydrogen bonds. asm.org |

Investigation of Reaction Intermediates and Transition States

The investigation of reaction mechanisms often involves characterizing fleeting, high-energy species known as transition states and more stable, yet short-lived, molecules called reaction intermediates. ontosight.ai While transition states represent the peak of the energy barrier in a reaction and cannot be isolated, their structures can be inferred through the study of transition state analogs. ontosight.ai Reaction intermediates exist in energy minima between reaction steps and are sometimes stable enough to be detected. ontosight.ai

In the enzyme-catalyzed reaction by Pyruvic Oxime Dioxygenase (POD), a proposed mechanism suggests that the pyruvic oxime substrate binds to the active site, where its binding is stabilized by hydrogen bonds with the side chains of residues Gln53 and Glu164. asm.org It is further proposed that the side chains of Phe103 and His104 may play an indirect role by correctly positioning the Gln53 side chain, thereby facilitating the catalytic reaction. asm.org The formation of the enzyme-substrate complex is a critical intermediate step preceding the dioxygenation of the pyruvic oxime. asm.org In the formation of oximes from keto acids, the reaction typically proceeds through a carbinolamine intermediate, with the dehydration of this intermediate being the rate-determining step under many conditions. researchgate.net

The study of enzymes that metabolize the structurally related compound pyruvate provides significant insight into transition states. Transition state analogs, which are stable molecules that structurally and electronically mimic the unstable transition state of a reaction, are powerful tools for this purpose. oncotarget.com They bind tightly to an enzyme's active site, acting as potent inhibitors. oncotarget.com

A well-studied example is 5-(2-oxalylethyl)-NADH (pyr-NADH), a transition state analog for pyruvate-metabolizing enzymes like lactate (B86563) dehydrogenase and alanine dehydrogenase. nih.govacs.org In this synthetic molecule, a pyruvate moiety is covalently attached to the NADH coenzyme. nih.gov This analog mimics the close proximity and orientation of the pyruvate substrate and the NADH coenzyme during the hydride transfer step of the reaction. nih.govacs.org In the presence of lactate dehydrogenase, this analog undergoes an intramolecular redox reaction at a rate approximately 1/3000th of the natural enzymatic reaction with separate pyruvate and NADH molecules. nih.govacs.org

Similarly, synthetic analogs of pyruvate where a phosphonate or phosphinate group replaces the carboxyl group act as potent transition state analog inhibitors for pyruvate dehydrogenase. oncotarget.com These analogs form tightly bound complexes with the enzyme's cofactor, thiamin pyrophosphate, in the active site, effectively inhibiting the enzyme. oncotarget.comannualreviews.org The high specificity of these analogs demonstrates their utility in probing the distinct structures of transition states even among mechanistically similar enzymes. oncotarget.com

Polymer Chemistry and Biomedical Engineering:a Highly Promising, Though Currently Theoretical, Frontier Lies in Using Pyruvatoxime As a Building Block for Biomaterials. Drawing from Its Potential in Advanced Materials Science, Researchers Could Explore the Synthesis of Pyruvatoxime Based Polymers for Biomedical Applications.juniperpublishers.comfor Example, Hydrogels Cross Linked with Dynamic Oxime Bonds Could Be Designed for Controlled Drug Delivery, Where Release is Triggered by the Specific Ph of a Target Tissue.acs.orgnih.govthis Research Would Require Close Collaboration Between Synthetic Polymer Chemists, Materials Scientists, and Biomedical Engineers to Design, Fabricate, and Test the Biocompatibility and Functionality of These Novel Materials.

Biochemical and Biological Roles of Pyruvatoxime in Model Systems

Interplay of Pyruvatoxime within Metabolic Pathways (Excluding Clinical)

This compound, an oxime derivative of the central metabolic intermediate pyruvate (B1213749), has been identified as a metabolite in various biological systems. Its formation and participation in metabolic networks are beginning to be characterized in non-clinical, model organisms.

This compound has been identified as a metabolite in water kefir, an artisanal fermented beverage produced by a symbiotic culture of bacteria and fungi (SCOBY). researchgate.net A metabolomic analysis of water kefir fermentations detected this compound among other compounds like lactate (B86563), methylamine, and propylene (B89431) glycol. researchgate.net Water kefir fermentations involve complex metabolic activities where bacteria and fungi convert sugars into a variety of organic acids, alcohols, and other secondary metabolites. researchgate.netresearchgate.netlongdom.org Pyruvate is a critical hub in these microbial metabolic pathways, linking glycolysis to fermentation or the tricarboxylic acid (TCA) cycle. researchgate.netlongdom.orgnih.gov The presence of this compound suggests it is a product of these intricate microbial metabolic networks, although its specific biosynthetic pathway and function within the kefir microbiome have not been fully elucidated.

| Metabolic Context | Organism/System | Associated Metabolites | Source |

| Fermentation | Water Kefir (Bacteria/Fungi) | Isoleucine, Lactate, Methylamine, Propylene Glycol, Pyruvate | researchgate.net |

In the context of plant biology, this compound has been classified as a potential plant secondary metabolite. figshare.com Research has linked the compound to several core metabolic pathways, including the tricarboxylic acid (TCA) cycle and sulfur metabolism. figshare.com The TCA cycle is a fundamental process for energy production and provides precursors for the biosynthesis of amino acids and other essential molecules. mdpi.com Sulfur metabolism in plants is crucial for the synthesis of sulfur-containing amino acids (cysteine and methionine) and other compounds vital for growth and stress response. lumenlearning.combioninja.com.au The exact role of this compound and the mechanism of its integration into these plant biochemical cycles remain areas for further investigation.

| Pathway/Process | Biological System | Significance | Source |

| Secondary Metabolism | Plant | Associated with plant secondary metabolites. | figshare.com |

| Tricarboxylic Acid (TCA) Cycle | Plant | Linked to the central energy and biosynthetic cycle. | figshare.com |

| Sulfur Metabolism | Plant | Implicated in the pathways for sulfur-containing compounds. | figshare.com |

This compound in Cellular Signaling and Regulation (In Vitro/Non-Human)

The role of this compound in cellular signaling and regulatory processes is an emerging area of study.

Research has identified this compound as a component within an integrative metabolite-protein interaction network. researchgate.net This finding suggests that this compound has the potential to engage in molecular interactions with macromolecules such as proteins. researchgate.net The physical and chemical forces governing such interactions can include electrostatic forces, hydrogen bonding, and hydrophobic interactions, which are fundamental to how proteins bind to other molecules. thermofisher.com The specific proteins that interact with this compound and the functional consequences of these interactions are not yet fully detailed.

Detailed studies specifically investigating the effects of this compound on the activity of particular enzymes or on gene expression patterns in model organisms are not extensively documented in the current body of scientific literature. While the regulation of enzyme activity and gene expression are critical cellular processes influenced by various metabolites, the specific role of this compound in these regulatory mechanisms has not been elucidated. nih.govpressbooks.pubopenstax.org

Mechanistic Investigations of this compound's Biological Activity

While this compound has been identified as a metabolite in microbial and plant systems, comprehensive mechanistic studies detailing its specific biological activities are limited. Its presence in water kefir suggests a role within the metabolic interplay of a complex microbial community. researchgate.net Similarly, its association with plant secondary metabolism and the TCA cycle points to potential functions in plant biochemistry. figshare.com However, the precise molecular mechanisms through which this compound exerts any biological effects remain to be investigated.

Elucidation of Molecular Targets and Binding Sites

The identification of molecular targets is fundamental to understanding the biological functions of any compound. In the case of this compound, an oxime derivative of the key metabolite pyruvic acid, research has begun to shed light on its interactions with specific proteins. ontosight.ai As an oxime, this compound possesses chemical properties that allow it to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways. ontosight.ai

A significant breakthrough in identifying a specific molecular target of this compound comes from structural biology. The Protein Data Bank (PDB) contains the crystal structure of Methylmalonyl-CoA decarboxylase from Escherichia coli in a complex with this compound (PDB ID: 6N92 ). nih.govexpasy.orgebi.ac.ukrcsb.org This enzyme plays a crucial role in the metabolism of propionate (B1217596) and other small organic acids. The ligand identifier for this compound in this structure is KG7 . nih.gov

The crystal structure reveals the precise binding site of this compound within the enzyme. Analysis of the 6N92 structure indicates that this compound binds within a pocket of the enzyme, establishing specific interactions with the surrounding amino acid residues. While the primary research article associated with this PDB entry focuses on malonyl-thioester isosteres, the presence of this compound as a bound ligand provides direct evidence of its interaction with Methylmalonyl-CoA decarboxylase. rcsb.org The detailed interactions, such as hydrogen bonds and van der Waals forces, between this compound and the active site residues can be inferred from the structural data, offering a molecular basis for its potential inhibitory or modulatory effects on the enzyme.

Beyond this specific example, the broader biochemical context of this compound suggests potential interactions with enzymes involved in pyruvate metabolism, such as pyruvate kinase and lactate dehydrogenase, due to its structural similarity to pyruvate. ontosight.ai These potential interactions, however, remain a subject for further investigation. The identification of the binding site in Methylmalonyl-CoA decarboxylase serves as a critical starting point for designing further studies to explore the functional consequences of this interaction and to identify other potential protein targets of this compound in various model systems.

Table 1: this compound Molecular Target and Binding Site Information

| Molecular Target | Organism | PDB ID | Ligand ID | Method of Identification |

| Methylmalonyl-CoA decarboxylase | Escherichia coli (strain K12) | 6N92 | KG7 | X-ray Crystallography |

Use of Isotopic Labeling for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. researchgate.netnih.govfrontiersin.orgnih.gov By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the labeled molecule through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org

While direct and extensive isotopic labeling studies specifically tracing the metabolic pathways of this compound are not widely documented in the current body of literature, the principles of this methodology are broadly applicable and have been used for related compounds, including other oximes. nih.gov The metabolic pathway of this compound has been investigated in the heterotrophic nitrifier genus Alcaligenes. In these bacteria, this compound is oxidized to nitrite (B80452) and CO₂, and studies suggest this occurs without initial hydrolysis to pyruvate and hydroxylamine. nih.gov

To definitively elucidate the metabolic route of this compound in this and other organisms, isotopic labeling would be an invaluable tool. For instance, by synthesizing this compound with a ¹³C-labeled carboxyl group or a ¹⁵N-labeled oxime nitrogen, one could trace the distribution of these isotopes into downstream metabolites.

A hypothetical isotopic labeling study for this compound pathway tracing could involve:

Synthesis of Labeled this compound: Chemical synthesis of this compound with specific isotopic labels, for example, [1- ¹³C]-pyruvatoxime or [¹⁵N]-pyruvatoxime.

Incubation in a Model System: Introducing the labeled this compound to a model system, such as a culture of Alcaligenes or another relevant cell line.

Metabolite Extraction and Analysis: After a set incubation period, extracting the intracellular and extracellular metabolites.

Detection by Mass Spectrometry: Using high-resolution mass spectrometry to identify metabolites that have incorporated the ¹³C or ¹⁵N label from this compound. This would reveal the products of this compound metabolism.

This approach would allow for the unambiguous identification of the metabolic products and intermediates derived from this compound, confirming the proposed pathway in Alcaligenes and potentially uncovering new metabolic routes in other organisms. The general utility of stable isotope labeling in mapping metabolic networks is well-established and its application to this compound research holds the key to a more complete understanding of its biochemical and biological roles. frontiersin.orgnih.gov

Advanced Analytical and Spectroscopic Research Methodologies for Pyruvatoxime

Chromatographic Techniques for Separation and Purification Research

Chromatographic techniques are fundamental in the study of pyruvatoxime, enabling its separation from complex mixtures and subsequent purification for detailed analysis. These methods are crucial for understanding its metabolic relevance and for its quantification in various biological and chemical systems.

High-Resolution Liquid Chromatography (LC-HRMS) Applications

High-Resolution Liquid Chromatography coupled with Mass Spectrometry (LC-HRMS) is a powerful analytical tool for the identification and quantification of small organic molecules like this compound in intricate samples. chromatographyonline.com This technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of high-resolution mass spectrometry. chromatographyonline.com In the context of this compound research, LC-HRMS is instrumental in metabolomics studies, allowing for the broad-scope screening of thousands of analytes with a high degree of accuracy. chromatographyonline.comanimbiosci.org

The application of LC-HRMS in untargeted metabolomics has proven effective in distinguishing and classifying samples based on their metabolic profiles. animbiosci.orgresearchgate.netub.edu For instance, research has utilized ultra-high-pressure liquid chromatography-mass spectrometry (UHPLC-MS) to identify potential metabolite biomarkers in biological samples. frontiersin.org In such studies, this compound has been identified as a significant metabolite. researchgate.net The high resolving power and sensitivity of LC-HRMS make it possible to detect and quantify this compound even at low concentrations, providing valuable insights into metabolic pathways. animbiosci.org A typical LC-HRMS method for analyzing polar metabolites like this compound might involve a reversed-phase chromatography column with an ion-pairing agent to achieve baseline resolution from other closely related compounds like lactate (B86563) and pyruvate (B1213749). nih.gov

| Parameter | Description | Source |

| Technique | High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) | chromatographyonline.com |

| Application | Metabolomics, identification and quantification of small molecules | chromatographyonline.comanimbiosci.org |

| Key Advantage | High sensitivity, selectivity, and resolving power for complex samples | chromatographyonline.comanimbiosci.org |

| This compound Relevance | Identified as a metabolite in untargeted profiling studies | researchgate.netscribd.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comnih.gov While this compound itself is not inherently volatile due to its polar carboxylic acid and oxime groups, GC-MS can be employed for its analysis after chemical derivatization. alwsci.com Derivatization converts polar, non-volatile compounds into more volatile derivatives, making them suitable for GC-MS analysis. alwsci.comsigmaaldrich.com This process significantly expands the applicability of GC-MS to a broader range of substances, including compounds like this compound. alwsci.com

The derivatization of this compound would typically involve converting its polar functional groups into less polar, more volatile entities. For instance, the carboxylic acid group could be esterified, and the oxime group could be silylated. These modifications would increase the volatility of the molecule, allowing for its separation and detection by GC-MS. sigmaaldrich.com The resulting mass spectrum of the derivatized this compound would provide a characteristic fragmentation pattern, enabling its identification. sigmaaldrich.com GC-MS is widely used in various fields, including food science and environmental analysis, to characterize volatile compound profiles. nih.govnih.gov

| Parameter | Description | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | thermofisher.com |

| Application | Analysis of volatile and semi-volatile compounds | thermofisher.comnih.gov |

| This compound Analysis | Requires chemical derivatization to increase volatility | alwsci.comsigmaaldrich.com |

| Derivatization Goal | To make the analyte more volatile and improve chromatographic behavior | sigmaaldrich.com |

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and metabolic context of this compound. These methods are indispensable for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. byjus.comfrontiersin.org It is a crucial tool for the structural elucidation of organic compounds, including this compound. byjus.comnih.gov The chemical shift, coupling constants, and nuclear Overhauser effect (NOE) observed in NMR spectra provide definitive evidence for the connectivity and spatial arrangement of atoms within a molecule. core.ac.uk One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the structure of novel compounds. nih.gov

In the context of metabolic profiling, NMR spectroscopy allows for the simultaneous detection and quantification of a wide range of metabolites in biological samples. fepbl.comnih.gov This makes it an invaluable tool for studying the role of this compound in metabolic pathways. frontiersin.orgresearchgate.net For example, ¹H NMR spectroscopy has been used to identify this compound in the metabolite profiles of biological samples, providing insights into metabolic changes associated with different physiological or pathological states. researchgate.net The non-invasive nature of NMR is particularly advantageous for longitudinal studies where metabolic changes are monitored over time. fepbl.com

| NMR Parameter | Information Provided | Source |

| Chemical Shift (δ) | Electronic environment of a nucleus | core.ac.uklibretexts.org |

| Coupling Constant (J) | Connectivity between neighboring nuclei | core.ac.uk |

| Nuclear Overhauser Effect (NOE) | Spatial proximity of nuclei | core.ac.uk |

| Integration | Relative number of nuclei | core.ac.uk |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is extensively used for the identification and structural analysis of compounds through the study of their fragmentation patterns. github.io When a molecule like this compound is ionized in a mass spectrometer, it can break apart into smaller, characteristic fragment ions. github.io The analysis of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further aids in determining the elemental composition of the parent ion and its fragments. nih.gov

Isotopic profiling using MS is another powerful application that provides information about the elemental composition of a molecule. nih.gov The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in a characteristic isotopic pattern in the mass spectrum. spectroscopyonline.com This pattern can be used to confirm the elemental formula of this compound. spectroscopyonline.com Furthermore, stable isotope labeling studies, where specific atoms in this compound are replaced with their heavier isotopes, can be used in conjunction with MS to trace its metabolic fate in biological systems. nih.gov Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that offers high precision in measuring isotopic ratios, which can be useful in authentication and origin studies. fmach.itusamvcluj.ro

| MS Application | Description | Source |

| Fragmentation Analysis | Provides a "fingerprint" for compound identification and structural elucidation. | github.ionih.gov |

| Isotopic Profiling | Confirms elemental composition based on natural isotopic abundance. | nih.govspectroscopyonline.com |

| Stable Isotope Tracing | Traces the metabolic fate of a compound in biological systems. | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sa These techniques are based on the principle that molecular bonds vibrate at specific frequencies. mt.com Both IR and Raman spectroscopy are considered "fingerprint" methods because the resulting spectrum is unique to a particular molecule. frontiersin.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. ksu.edu.samt.com It is particularly sensitive to polar functional groups such as the hydroxyl (O-H) and carbonyl (C=O) groups present in this compound. ksu.edu.salibretexts.org

Raman spectroscopy, on the other hand, is a light-scattering technique. ksu.edu.sa It is sensitive to vibrations that cause a change in the polarizability of a molecule. edinst.com This makes it particularly useful for analyzing non-polar bonds, such as carbon-carbon (C-C) bonds, which are also present in the backbone of this compound. ksu.edu.samt.com Since water is a weak Raman scatterer, this technique is well-suited for the analysis of aqueous samples. mt.comlibretexts.org Together, IR and Raman spectroscopy provide complementary information for the comprehensive functional group analysis of this compound. edinst.com

| Technique | Principle | Primary Sensitivity | Source |

| Infrared (IR) Spectroscopy | Absorption of IR radiation | Vibrations causing a change in dipole moment (e.g., O-H, C=O) | ksu.edu.samt.com |

| Raman Spectroscopy | Inelastic scattering of light | Vibrations causing a change in polarizability (e.g., C-C) | ksu.edu.saedinst.com |

X-ray Crystallography and Structural Determination of this compound and its Complexes

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. For this compound and its derivatives, X-ray crystallography has been instrumental in confirming molecular structures and exploring their coordination chemistry.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. units.it This non-destructive technique involves directing a beam of X-rays onto a single, high-quality crystal. units.itfiz-karlsruhe.de The regular, repeating lattice of atoms within the crystal diffracts the X-rays in a unique pattern of reflections. fiz-karlsruhe.de By analyzing the positions and intensities of these diffracted spots, researchers can generate a three-dimensional electron density map of the molecule and refine the atomic positions to a high degree of precision. nih.gov

The crystal structure of this compound, systematically named (2E)-2-(hydroxyimino)propanoic acid, has been determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 125760. nih.gov The study provides foundational data on the molecule's solid-state conformation and the hydrogen-bonding networks that stabilize its crystal lattice.

The key crystallographic parameters for this compound are detailed in the table below. These parameters define the unit cell—the basic repeating block of the crystal structure—and the symmetry within it.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₃H₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.453(2) |

| b (Å) | 10.596(3) |

| c (Å) | 6.793(2) |

| α (°) | 90 |

| β (°) | 110.13(2) |

| γ (°) | 90 |

| Volume (ų) | 435.9(2) |

| Z | 4 |

| CCDC Number | 125760 |

| Data sourced from the Cambridge Structural Database. nih.gov |

The analysis of this compound's crystal structure reveals important details about its intramolecular geometry. The molecule exists in the E configuration about the C=N double bond, which is the more stable isomeric form. The bond lengths and angles within the molecule are consistent with those expected for a carboxylic acid and an oxime functional group. The crystal packing is primarily governed by intermolecular hydrogen bonds involving the carboxylic acid and oxime groups, creating a stable, three-dimensional network.

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for the characterization of polycrystalline materials. researchgate.net Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a powdered sample containing a multitude of small, randomly oriented crystallites. researchgate.net The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase. rigaku.com

A key application of PXRD in chemical and pharmaceutical sciences is the identification and characterization of polymorphs. americanpharmaceuticalreview.com Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties, such as solubility, stability, and melting point. Since these properties are critical, especially in the development of pharmaceutical ingredients, regulatory bodies often require thorough polymorphic screening. rigaku.com

The PXRD technique is ideally suited for this purpose because each polymorphic form will, by definition, have a different crystal lattice and thus produce a unique diffraction pattern. rigaku.com By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the form present or detect the existence of a new, previously uncharacterized polymorph. americanpharmaceuticalreview.com

While extensive polymorphic screening data for this compound itself is not widely available in the public domain, the methodology remains critical for its characterization. A typical polymorph screen would involve crystallizing this compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid material by PXRD. The appearance of new peaks or shifts in peak positions in the diffractogram would indicate the formation of a new polymorphic form. rigaku.com

A relevant example is the study of salts and cocrystals of pyruvic acid, a closely related compound. In a study on a pyruvic acid-isonicotinamide salt, the experimental PXRD pattern of the ground powder was compared to the pattern calculated from single-crystal data to confirm the phase purity of the bulk material. This comparison is a standard procedure to ensure that the bulk sample corresponds to the single crystal structure determined.

Derivatives, Analogues, and Prodrug Strategies for Pyruvatoxime Research

Design and Synthesis of Pyruvatoxime Derivatives and Analogues

The synthetic versatility of the oxime and carboxylic acid functional groups allows for extensive modification of the this compound molecule. These alterations are generally focused on two primary regions: the oxime moiety and the core pyruvate (B1213749) carbon structure.

The oxime group (C=N-OH) is a rich site for chemical derivatization, offering a handle to alter properties such as solubility, stability, and intermolecular interactions. A primary strategy involves the O-alkylation of the oxime's hydroxyl group to create a diverse range of oxime ethers. nih.gov This is often achieved through the reaction of the parent oxime with various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov This synthetic route has been successfully used to prepare numerous oxime ether derivatives. nih.govsemanticscholar.org

The introduction of different substituents on the oxime oxygen can dramatically alter the compound's character. For instance, creating O-alkyl ethers can increase lipophilicity, while incorporating amine-containing groups can modulate solubility and introduce new binding interactions. nih.gov The synthesis of oxime derivatives is a key strategy in the development of new fungicides, antibiotics, and other bioactive compounds. nih.govnih.gov The conversion of a carbonyl group to an oxime or oxime ether has been shown to enhance the biological properties of various molecular scaffolds. nih.govmdpi.com

Table 1: Examples of Modifications at the Oxime Moiety

| Original Moiety | Modification Strategy | Resulting Derivative Class | Example Substituents |

|---|---|---|---|

| Oxime (-C=N-OH) | O-Alkylation | Oxime Ether | Methyl, Ethyl, Benzyl mdpi.comnih.gov |

| Oxime (-C=N-OH) | O-Alkylation with functionalized halides | Aminoalkyl Oxime Ether | Alkylaminoethyl groups nih.gov |

| Oxime (-C=N-OH) | Reaction with isocyanates | Oxime Carbamate (B1207046) | Phenyl, Benzyl beilstein-journals.org |

The three-carbon backbone of this compound, derived from pyruvic acid, is fundamental to its identity. Pyruvic acid itself is a central metabolic intermediate, and its carbon skeleton is a precursor in the biosynthesis of numerous essential molecules, including several amino acids. researchgate.netlibretexts.org Strategies to alter this skeleton are conceptually rooted in biosynthetic pathways and synthetic organic chemistry.

In biological systems, the carbon framework of pyruvate is enzymatically transformed to produce a variety of compounds. For example, through transamination, the keto group of pyruvate is replaced with an amino group to form the amino acid alanine. libretexts.org Advanced metabolic engineering has enabled the creation of microbial strains that can convert pyruvate into more complex derivatives like L-leucine and L-valine, demonstrating the feasibility of significant skeletal alterations. nih.gov These biological examples provide a blueprint for the design of synthetic analogues. Chemically, the pyruvate skeleton can be built or modified through various reactions; for instance, pyruvic acid can be synthesized from acetaldehyde (B116499) and carbon dioxide. nih.gov Altering the length of the carbon chain or introducing substituents at the C3 position (the methyl group) are key strategies for creating analogues with potentially different biological activities.

Table 2: Conceptual Alterations Based on the Pyruvate Carbon Skeleton

| Precursor Skeleton | Transformation | Resulting Skeleton/Analogue |

|---|---|---|

| Pyruvate | Transamination | Alanine libretexts.org |

| Pyruvate | Engineered Biosynthesis | L-Leucine nih.gov |

| Pyruvate | Engineered Biosynthesis | L-Valine nih.gov |

| Pyruvate | Conceptual Homologation | 4-Oxo-butanoic Acid Analogue |

Structure-Activity Relationship (SAR) Studies in Model Systems (Theoretical/Mechanistic)

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule relate to its biological or chemical activity. beilstein-journals.org For this compound derivatives, SAR studies aim to identify which modifications lead to desired changes in reactivity or function, guiding the design of more effective compounds. mdpi.com

The reactivity of a this compound derivative is heavily influenced by the electronic and steric properties of its substituents. By adding different chemical groups, one can modulate properties like acidity, hydrophobicity, and the ability to participate in specific chemical reactions. researchgate.net

Table 3: Research Findings on Substituent Effects in Oxime Derivatives

| Compound Class | Substituent Investigated | Finding | Reference |

|---|---|---|---|

| General Oximes | Phenyl group at R¹ position | Enhances acidity. | researchgate.net |

| 6-O-methylerythromycin 9-O-substituted oximes | Various substituents altering hydrophobicity (log P) | For resistant strains, higher hydrophobicity was favorable; for susceptible strains, hydrophilicity was important. | nih.gov |

| p-Pyridinyl oxime carbamates | Halogenated groups on the carbamate moiety | Critical for DNA photocleaving activity. | beilstein-journals.org |

| Chalcone oximes | Thiophene vs. Furan moiety | Thiophene moiety showed a more positive effect on anticancer activity. | nih.gov |

The three-dimensional shape (conformation) of a molecule is critical to its function. Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation around single bonds. scribd.com For acyclic molecules like this compound and its derivatives, these rotations are relatively free, but certain conformations are more stable (lower in energy) than others.

A key feature of oximes is the potential for syn and anti stereoisomerism about the C=N double bond. rsc.org The relative orientation of the substituents on the oxime can significantly impact the molecule's shape and interactions. The stability of different conformations is influenced by several factors, including steric hindrance, which is the repulsion that occurs when bulky groups are forced too close to each other. researchgate.net For example, a comparison of syn versus anti isomers often reveals that steric interactions cause measurable effects, such as changes in the chemical shifts observed in 13C NMR spectroscopy. researchgate.net The dihedral angle between the C=N bond and adjacent bonds is a key parameter used to describe these conformations and their relative stabilities. researchgate.net Understanding these conformational preferences and steric limitations is crucial for predicting how a derivative might interact with a biological target.

Table 4: Key Concepts in Conformational Analysis

| Term | Description |

|---|---|

| Syn/Anti Isomerism | Describes the stereochemistry of the C=N double bond in oximes, referring to the relative positions of the hydroxyl group and other substituents. rsc.org |

| Conformational Analysis | The study of the different spatial arrangements of a molecule (conformers) and their relative energies. scribd.com |

| Dihedral Angle | The angle between two intersecting planes, used to define the rotational position of atoms around a chemical bond. researchgate.net |

| Steric Hindrance | The repulsion between the electron clouds of atoms or groups that are in close proximity, leading to destabilization of a conformation. researchgate.net |

Computational Design of this compound-Based Molecular Probes

Modern drug discovery and chemical biology increasingly rely on computational methods to design and evaluate new molecules before their costly and time-consuming synthesis. These in silico techniques can be applied to design this compound-based molecules for use as molecular probes—tools designed to study biological systems.

Computational methods like Density Functional Theory (DFT) can be used to model the electronic structure of molecules and predict their reactivity. researchgate.net This allows researchers to analyze how different substituents might affect the properties of a this compound derivative and to study reaction mechanisms. researchgate.netresearchgate.net Molecular docking is another powerful technique where hypothetical molecules are computationally fitted into the binding site of a target protein. osti.gov This method can be used to screen large virtual libraries of potential derivatives and prioritize those most likely to bind effectively, guiding synthetic efforts. osti.gov

A particularly innovative application is the design of photoactivatable probes, or "photocages." The oxime group has been successfully used as a photolabile caging group. nih.gov In this strategy, the oxime is incorporated into a fluorescent molecule (a fluorophore) in a way that quenches its fluorescence. nih.gov Upon irradiation with light, a reaction is triggered that removes the oxime and restores the fluorescence. nih.gov This approach could be used to design this compound-based probes that become active or detectable only when and where they are illuminated, offering high spatiotemporal control for imaging and other biological experiments.

Table 5: Computational Methods in Molecular Probe Design

| Computational Method | Application in this compound Probe Design |

|---|---|

| Density Functional Theory (DFT) | Elucidating structure-activity relationships by calculating electronic properties; analyzing reaction mechanisms. researchgate.netresearchgate.net |

| Molecular Docking | Predicting the binding affinity and conformation of hypothetical derivatives within a biological target's active site. osti.gov |

| Quantum Chemical Calculation | Predicting the properties of photoactivatable probes, such as those based on a photodeoximation reaction. nih.gov |

Rational Design Principles for New Chemical Entities

The rational design of new molecules based on the this compound scaffold is guided by established medicinal chemistry principles. The goal is to systematically modify the this compound structure to enhance its interaction with specific biological targets, such as enzymes involved in pyruvate metabolism like pyruvate kinase or lactate (B86563) dehydrogenase. ontosight.ai Key strategies include the design of derivatives, the exploration of analogues, and the implementation of prodrug strategies.

Derivatives of this compound

Chemical derivatives of this compound involve the modification of its core structure. The primary sites for modification on the this compound molecule are the carboxylic acid group, the methyl group, and the oxime functional group itself. Each modification is intended to probe the structure-activity relationship (SAR) and improve the compound's interaction with its target.

Analogues of this compound

The development of this compound analogues involves more significant structural changes while retaining the key pharmacophoric features necessary for biological activity. This can include replacing the pyruvate backbone with other alpha-keto acid scaffolds or altering the oxime moiety to other isosteric groups. The oxime functional group is particularly valuable in drug design as it can form stable linkages and has been utilized to create libraries of compounds for screening against various enzymatic targets. nih.govresearchgate.netresearchgate.net

A key principle in designing analogues is the concept of "tethering," where the oxime group can be used to link the core this compound structure to other chemical fragments. nih.govresearchgate.net This allows for the exploration of interactions with peripheral binding sites on a target enzyme, potentially leading to increased potency and selectivity. nih.gov

Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be employed to overcome undesirable properties of the parent drug, such as poor solubility or limited cell permeability. For this compound, which is a relatively polar molecule due to its carboxylic acid group, a prodrug approach could significantly enhance its therapeutic potential.

A common prodrug strategy for carboxylic acid-containing molecules is to convert them into esters. These esters are generally more lipophilic and can more easily cross cell membranes. Once inside the cell, they can be cleaved by intracellular esterases to release the active this compound. This approach can effectively increase the intracellular concentration of the drug at its site of action.

| Compound Name | Parent Compound | Modification Strategy | Intended Purpose |

| Ethyl this compound | This compound | Esterification of the carboxylic acid | Prodrug to enhance cell permeability |

| This compound Methyl Ether | This compound | Etherification of the oxime hydroxyl | Alter hydrogen bonding and polarity |

| Phenylthis compound | This compound | Replacement of methyl with phenyl | Explore steric and electronic effects |

| This compound-amide | This compound | Amidation of the carboxylic acid | Create analogues with different charge and polarity |

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in the rational design of this compound derivatives and analogues. researchgate.net These techniques provide insights into the potential binding modes and affinities of designed compounds with their biological targets, thereby guiding the synthetic efforts towards the most promising candidates.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. researchgate.net For this compound research, docking studies would be employed to simulate the interaction of newly designed analogues with the active site of target enzymes like pyruvate kinase. ontosight.ai The docking scores, which estimate the binding affinity, help in prioritizing compounds for synthesis. researchgate.net

For example, docking could be used to evaluate how different substituents on the this compound scaffold fit into the binding pocket of an enzyme. It can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.com This information is crucial for understanding the SAR and for designing more potent inhibitors. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. wjgnet.com While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur in the protein or the ligand upon binding. wjgnet.com

Computational and Theoretical Studies of Pyruvatoxime

Quantum Chemical Calculations on Pyruvatoxime

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry used to predict the intrinsic properties of molecules. rsc.orgrcsb.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. expasy.orgnih.gov Such calculations are foundational for understanding reaction mechanisms, stability, and the spectroscopic characteristics of compounds like this compound. nih.govplos.org

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map the distribution of electrons and predict sites susceptible to chemical attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. frontiersin.org

For a molecule like this compound, DFT calculations would be used to compute these frontier orbitals. The analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites). For instance, in studies of related oxime compounds, MEP maps have identified high electron density around the oxime's nitrogen and oxygen atoms, suggesting these are potential sites for electrophilic attack or coordination to metal ions. nih.gov

From these fundamental properties, a set of global reactivity descriptors can be calculated to quantify and predict chemical behavior. rcsb.org While specific DFT studies focused solely on this compound are not extensively documented in public literature, the standard methodology allows for the prediction of these descriptors.

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Formula | Significance for this compound |

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added; indicates susceptibility to reduction. |

| Electronegativity | χ | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. rcsb.org |

| Chemical Hardness | η | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. frontiersin.org |

| Global Softness | S | S = 1 / (2η) | The reciprocal of hardness; a high value indicates high reactivity. rcsb.org |

| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the energy lowering upon accepting maximal electron charge from the environment. |

These descriptors are instrumental in predicting how this compound might interact with other molecules, participate in reactions, or bind to a biological target.

Computational methods are widely used to simulate spectroscopic data, which helps in the interpretation of experimental spectra and the confirmation of molecular structures. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR data for this compound is available in public databases. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. By comparing the simulated spectrum with the experimental one, researchers can validate the computed geometry and gain confidence in the predicted structure. Discrepancies between simulated and experimental shifts can point to specific conformational or solvent effects.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum Type | Frequency | Solvent | pH | Atom | Chemical Shift (ppm) |

| ¹H NMR | 500 MHz | H₂O | 7.00 | CH₃ | 2.03 |

| ¹H-¹³C HSQC | 600 MHz | H₂O | 7.00 | C-H ₃ | 1.99 |

| C -H₃ | 13.60 | ||||

| Data sourced from PubChem CID 6419427 and the Human Metabolome Database. |

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using the harmonic approximation, where vibrational frequencies correspond to the normal modes of the molecule. These calculations can predict the frequencies and intensities of vibrational bands corresponding to specific functional groups, such as the C=O stretch of the carboxylic acid, the C=N stretch of the oxime, and the O-H stretches. While powerful, the accuracy of these simulations can be affected by the choice of DFT functional, the basis set, and environmental effects (e.g., gas phase vs. solid state).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, this would predict the absorption maxima (λmax) corresponding to transitions like n → π* and π → π. Computational studies on the closely related pyruvic acid have shown that interactions with water molecules can cause a significant blue shift (a shift to shorter wavelengths) in the n → π transition, an effect that can be accurately modeled and understood using TD-DFT calculations that include solvent models.

Molecular Dynamics Simulations of this compound in Biological Environments

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations treat atoms as classical particles and use a "force field" to describe the potential energy of the system, allowing for the simulation of much larger systems, such as a molecule in a solvent or bound to a protein.

The behavior and shape of a molecule in solution can be very different from its behavior in the gas phase. MD simulations are perfectly suited to explore these differences. By placing a model of this compound in a simulated box of water molecules, an MD trajectory can reveal how the solvent influences the molecule's conformational dynamics—the different shapes it can adopt by rotating around its single bonds.

Studies on related small organic acids show that explicit water molecules are crucial for accurately modeling their behavior. Water can form strong hydrogen bonds with this compound's carboxyl and hydroxyimino groups. These interactions stabilize certain conformations over others, influencing the molecule's average shape and flexibility. For example, simulations of pyruvic acid in water have demonstrated how hydration affects its structure and reactivity, and similar effects would be expected for this compound. The solvation shell, or the layer of water molecules immediately surrounding the solute, can dictate the molecule's reactive conformation and therefore its biological availability and function.

MD simulations are a key tool for understanding how a small molecule (a ligand) binds to a biological macromolecule, such as a protein. This is particularly relevant as this compound (ligand ID: KG7) has been identified in the crystal structure of Methylmalonyl-CoA decarboxylase from Escherichia coli (PDB ID: 6N92). rcsb.org

Starting with this experimental structure, an MD simulation can be performed to study the dynamics of this interaction in a solvated environment. The simulation would provide insights into:

Binding Stability: By monitoring the position of this compound within the protein's binding pocket over time, one can assess the stability of the complex.

Key Interactions: The simulation can identify which amino acid residues in the protein form persistent hydrogen bonds, electrostatic interactions, or van der Waals contacts with this compound. frontiersin.org

The Role of Water: MD simulations can reveal the role of individual water molecules in mediating the interaction between the ligand and the protein.

Conformational Changes: The simulation can show whether the binding of this compound induces conformational changes in the protein, or if the protein alters the preferred conformation of this compound.

Such studies are critical in drug discovery and molecular biology for understanding the mechanism of enzyme inhibition or activation.

Cheminformatics and Machine Learning Applications for this compound Research

Cheminformatics and machine learning (ML) are rapidly growing fields that leverage large datasets of chemical information to predict molecular properties and accelerate discovery. These approaches treat molecules as data points, often represented by their chemical structure in formats like SMILES (Simplified Molecular-Input Line-Entry System).

For this compound, whose SMILES string is C/C(=N\O)/C(=O)O, these tools offer several potential applications, even where direct experimental data is lacking.

Property Prediction: ML models, such as directed message-passing neural networks (D-MPNNs) implemented in software like Chemprop, can predict a wide range of properties from the molecular graph alone. By training on large public datasets, these models can estimate properties for this compound such as solubility, lipophilicity (logP), and potential toxicity without the need for direct experimentation.

Quantitative Structure-Activity Relationship (QSAR): If a set of molecules similar to this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be built. This model would learn the relationship between structural features (descriptors) and the observed activity, enabling the prediction of activity for new, unsynthesized derivatives. This guides medicinal chemists in deciding which molecules to synthesize next.

De Novo Design: Generative ML models can be used to design novel molecules based on a desired set of properties. Using this compound as a starting fragment, these models could suggest new chemical structures that are predicted to have improved activity or better pharmacokinetic profiles.

Table 3: Potential Cheminformatics and Machine Learning Applications for this compound

| Application Area | Technique/Model | Input Data | Predicted Output for this compound Research |

| Physicochemical Properties | Graph Neural Networks (e.g., Chemprop), Random Forest | Molecular Structure (SMILES) | Solubility, melting point, boiling point, lipophilicity (logP). |

| Biological Activity | QSAR, Support Vector Machines (SVM), Deep Neural Networks (DNN) | A dataset of related oximes with measured activity | Prediction of enzyme inhibitory constant (Kᵢ), toxicity (e.g., LD₅₀), or other bioactivities. |

| ADMET Prediction | Various Classification and Regression Models | Molecular Structure | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. |

| Novel Compound Generation | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | A library of chemical building blocks or a desired property profile | New molecular structures based on the this compound scaffold with potentially enhanced properties. |

These computational approaches represent a modern, data-driven paradigm in chemical research that can significantly accelerate the investigation and potential application of compounds like this compound.

Predictive Modeling for Reaction Outcomes

Predictive modeling in chemistry utilizes machine learning and computational algorithms to forecast the likely products, yields, and optimal conditions of chemical reactions. nih.govnih.gov This approach relies on training models with large datasets of known experimental reactions. The true measure of success for any synthesis program is whether the predicted outcome aligns with what is observed experimentally. nih.gov

For a compound like this compound, predictive models can be employed to optimize its synthesis, which typically involves the reaction of pyruvic acid with hydroxylamine. ontosight.ainih.gov A model would analyze the structural features of the reactants and known reaction parameters to predict the formation of this compound. The inputs for such a model would include detailed information about the reactants and the conditions under which the reaction is performed.

Computer-assisted synthesis design has been a field of study for over four decades, with modern approaches using neural networks to recognize reaction patterns and anticipate outcomes. nih.gov These models can evaluate a list of potential products and rank them by probability, helping chemists to identify the major product and potential byproducts. For the synthesis of this compound, the model would be provided with the reactants and would predict the oxime formation as the most probable outcome.

| Input Category | Example Data Point | Relevance to Model |

|---|---|---|

| Reactant 1 | Pyruvic Acid (CH3COCOOH) | Provides the α-keto acid functional group for oxime formation. wikipedia.org |

| Reactant 2 | Hydroxylamine (NH2OH) | Provides the hydroxylamino group for condensation with the ketone. nih.gov |

| Solvent | Water | Influences reaction kinetics and solubility of reactants and products. nih.gov |

| Catalyst | Acid/Base Catalyst (optional) | Can alter the reaction rate and efficiency. |

| Predicted Output | This compound (C/C(=N\O)/C(=O)O) | The model ranks this as the most likely product based on pattern recognition of oxime formation reactions. nih.gov |

Data Mining of this compound-Related Literature